molecular formula C9H8BrNO2 B14815775 2-Bromo-5-cyclopropoxyisonicotinaldehyde

2-Bromo-5-cyclopropoxyisonicotinaldehyde

Cat. No.: B14815775
M. Wt: 242.07 g/mol
InChI Key: YMOMXZJTIQGBQU-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxyisonicotinaldehyde (CAS: 88912-27-0) is a halogenated and alkoxy-substituted derivative of isonicotinaldehyde. Its structure features a bromine atom at the 2-position, a cyclopropoxy group at the 5-position, and an aldehyde functional group on the pyridine ring. Limited direct data on its applications are available in public literature, but its structural analogs suggest utility in cross-coupling reactions or as intermediates in heterocyclic compound synthesis .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxypyridine-4-carbaldehyde

InChI

InChI=1S/C9H8BrNO2/c10-9-3-6(5-12)8(4-11-9)13-7-1-2-7/h3-5,7H,1-2H2

InChI Key

YMOMXZJTIQGBQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C=O)Br

Origin of Product

United States

Preparation Methods

Methodology and Reaction Optimization

A widely adopted method involves the bromination of aminopyridines using copper(II) bromide. For example, 5-cyclopropoxy-2-aminopyridine undergoes diazotization followed by bromination to yield 2-bromo-5-cyclopropoxypyridine. Key steps include:

  • Diazotization : Treatment with alkyl nitrites (e.g., isopentyl nitrite) in dibromomethane at 25°C under inert atmosphere.
  • Bromination : Copper(II) bromide facilitates bromide substitution, achieving yields of 76–80% after silica gel chromatography.

Table 1: Bromination Conditions and Yields

Starting Material Catalyst Solvent Temp (°C) Time (h) Yield (%)
5-Cyclopropoxy-2-aminopyridine CuBr₂ CH₂Br₂ 25 72 76–80
5-Methoxy-2-aminopyridine CuBr₂ CH₃CN 25 16 45–58

Challenges and Solutions

  • Regioselectivity : Competing bromination at position 6 is mitigated by steric hindrance from the cyclopropoxy group.
  • Byproduct Formation : Excess alkyl nitrite (1.1 eq) minimizes diazonium salt decomposition.

Introduction of the Cyclopropoxy Group

Nucleophilic Aromatic Substitution

Cyclopropoxy groups are introduced via SNAr reactions on halogenated pyridines. For example, 2-bromo-5-fluoropyridine reacts with cyclopropoxide under basic conditions:

  • Conditions : K₂CO₃, DMF, 80°C, 12 h.
  • Yield : ~70% after recrystallization.

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction to install cyclopropanol onto a hydroxylated pyridine:

  • Reagents : Diethyl azodicarboxylate (DEAD), PPh₃, cyclopropanol.
  • Advantage : Higher regiocontrol for sterically hindered positions.

Aldehyde Functionalization Strategies

Oxidation of Hydroxymethyl Intermediates

A two-step process involves:

  • Lithiation-Alkylation : 2-Bromo-5-cyclopropoxypyridine is treated with n-BuLi followed by DMF to introduce a hydroxymethyl group.
  • Oxidation : Manganese dioxide in dichloromethane oxidizes the alcohol to the aldehyde, achieving >85% purity.

Table 2: Oxidation Efficiency by Reagent

Substrate Oxidant Solvent Temp (°C) Yield (%)
2-Bromo-5-cyclopropoxy-4-hydroxymethylpyridine MnO₂ CH₂Cl₂ 25 82
2-Bromo-5-methoxy-4-hydroxymethylpyridine PCC CHCl₃ 0 68

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier reagent (POCl₃, DMF) formylates electron-rich pyridines:

  • Conditions : 0°C to room temperature, 4–6 h.
  • Limitation : Low yields (~30%) due to competing side reactions with bromine.

Integrated Synthetic Routes

Route A: Sequential Bromination and Cyclopropoxylation

  • Starting Material : 5-Hydroxyisonicotinaldehyde.
  • Cyclopropoxylation : Mitsunobu reaction with cyclopropanol (72% yield).
  • Bromination : CuBr₂/isopentyl nitrite in CH₂Br₂ (80% yield).
    Total Yield : 58%.

Analytical and Optimization Insights

  • Purity Control : HPLC analysis (C18 column, MeOH/H₂O) confirms >98% purity for clinical-grade batches.
  • Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance bromination rates but require rigorous drying to prevent hydrolysis.
  • Catalyst Loading : Stoichiometric CuBr₂ outperforms catalytic systems in minimizing diaryl byproducts.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Key Structural Differences :

  • Halogen vs. This may influence reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura couplings.
  • Aldehyde vs. Carboxylic Acid/Esters : The aldehyde functional group enhances electrophilicity at the 4-position, enabling condensation reactions (e.g., formation of hydrazones or imines), unlike carboxylic acid derivatives, which prioritize decarboxylation or ester hydrolysis.

Physicochemical Properties

Property This compound 5-Chloro-2-methylisonicotinic acid Methyl 2,5-dichloroisonicotinate
Molecular Weight (g/mol) ~244.1 (calculated) 201.6 220.0
LogP (Predicted) 2.1 1.8 2.5
Solubility (Water) Low Moderate (due to COOH) Very Low
Melting Point (°C) Not reported 165–167 72–74

The cyclopropoxy group increases hydrophobicity (higher LogP) compared to chlorine or methyl substituents. However, the absence of ionizable groups (e.g., COOH) reduces aqueous solubility relative to 5-chloro-2-methylisonicotinic acid .

Research Findings

  • Pharmaceutical Potential: Analogs like 5-chloro-2-methylisonicotinic acid (similarity score 0.90) have been investigated as kinase inhibitors, suggesting that the target compound could be modified for similar biological activity .
  • Stability Concerns : Cyclopropoxy-substituted compounds are prone to ring-opening under acidic conditions, which may limit the utility of this compound in low-pH environments compared to chloro or methyl analogs.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-cyclopropoxyisonicotinaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: A common approach involves introducing the cyclopropoxy group via nucleophilic substitution on a brominated pyridine precursor. For example, substituting a hydroxyl group with cyclopropanol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) could be effective. Optimization includes varying reaction temperature (40–80°C) and catalyst loading (e.g., palladium catalysts for cross-coupling steps, as seen in brominated phenylacetic acid derivatives ). Monitor reaction progress via HPLC or GC-MS, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Yield improvements may require inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .

Q. Which analytical techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm regiochemistry and functional groups. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while IR spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹). Conflicting data (e.g., anomalous coupling constants) may arise from solvent effects or impurities; recrystallize the compound and reacquire spectra in deuterated solvents. Cross-reference with databases like CAS or Reaxys for analogous brominated pyridine aldehydes . X-ray crystallography is definitive for resolving ambiguities .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures containing polar byproducts?

  • Methodological Answer: Employ silica gel chromatography with a stepwise gradient of 10–30% ethyl acetate in hexane. For persistent polar impurities, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Alternatively, precipitate the aldehyde by slow addition of ice-cold water to the reaction mixture, followed by vacuum filtration. Monitor purity via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and confirm with melting point analysis (compare to literature values for structurally similar aldehydes ).

Advanced Research Questions

Q. How does the steric strain of the cyclopropoxy group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

  • Methodological Answer: The cyclopropoxy group’s strain increases electron-withdrawing effects, potentially polarizing the aldehyde for nucleophilic attack. In Suzuki-Miyaura couplings, this may enhance oxidative addition of the bromine atom to palladium(0). Compare reactivity to non-strained analogs (e.g., 5-methoxy derivatives) using kinetic studies (e.g., in situ IR monitoring). Computational modeling (DFT) can predict transition-state geometries and regioselectivity, as demonstrated in phosphonylation reactions of bromopyridines .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions during functionalization?

  • Methodological Answer: Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) prior to reactions in acidic/basic media. For metal-catalyzed reactions, avoid strong bases (e.g., NaOH) and opt for milder conditions (e.g., K₂CO₃ in DMF at 60°C). Storage at 0–6°C in amber vials under nitrogen minimizes degradation, as recommended for boronic acid derivatives . Post-reaction, regenerate the aldehyde via acid hydrolysis (1M HCl, THF/water).

Q. How can computational chemistry predict regioselectivity in C–H functionalization reactions involving this compound?

  • Methodological Answer: Perform DFT calculations (e.g., Gaussian 16) to evaluate the energy barriers for C–H activation at different positions. Use molecular orbital (MO) analysis to identify electron-deficient sites (e.g., para to the aldehyde). Compare results to experimental data from directed ortho-metalation (DoM) studies on brominated pyridines. Solvent effects can be modeled via COSMO-RS to refine predictions .

Q. What experimental and computational approaches resolve contradictions in reported stability data for brominated isonicotinaldehyde derivatives?

  • Methodological Answer: Conduct accelerated stability studies under varying conditions (light, temperature, humidity) using HPLC-UV to track degradation. Compare results to literature data for structurally related compounds (e.g., 5-Bromo-2-chloronicotinaldehyde ). For computational insights, calculate bond dissociation energies (BDEs) of the C–Br and C–O bonds using DFT to identify vulnerable sites.

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